Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a thia-diazatricyclo ring system, and a sulfanyl acetate moiety
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-25-15(23)10-26-19-21-17-16(13-4-2-3-5-14(13)27-17)18(24)22(19)12-8-6-11(20)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRNABFKGAYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl derivative, followed by the formation of the thia-diazatricyclo ring system through cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate can be compared with similar compounds such as:
Acetamide, N-(4-chlorophenyl): Similar in having a chlorophenyl group but lacks the complex ring system.
Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate: Shares the thia-diazatricyclo ring system but differs in other functional groups
Biological Activity
Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate, with CAS number 613227-82-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H17ClN2O3S2
- Molecular Weight : 420.93 g/mol
- Structure : The compound features a complex tricyclic structure with a thiazole moiety and a chlorophenyl group, which may contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets in cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown activity against CDK2, which plays a crucial role in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : Compounds with structural similarities have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | CDK inhibition |
| HCT116 | 15 | Induction of apoptosis |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Inhibition : It has shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml for Staphylococcus aureus .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.24 |
| Escherichia coli | 3.9 |
Case Studies
- Study on Anticancer Effects : A study published in Molecular Cancer Therapeutics demonstrated that the compound effectively inhibited the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations while sparing normal cells from cytotoxic effects .
- Antimicrobial Efficacy Research : Another study highlighted the compound's ability to disrupt bacterial cell membranes leading to cell death, supporting its potential as an antimicrobial agent in clinical settings .
Q & A
Q. What statistical approaches reconcile variability in synthetic yield across replicate experiments?
- Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst loading, solvent purity). Use Bayesian regression to model uncertainty in parameter interactions. ’s factorial design principles recommend blocking experiments to control for batch effects (e.g., reagent lot variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
